5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a bromine atom, a thiophene ring, and a triazole ringThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Coupling Reaction: Finally, the thiophene and triazole derivatives are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiophene and triazole rings contributes to its bioactivity .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with different functional groups.
Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in cross-coupling reactions.
2,2’5’,2’'-terthiophene: A thiophene-based compound with multiple thiophene rings.
Uniqueness
5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the bromine atom, thiophene ring, and triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a bromine atom , and a thiophene moiety , which contribute to its unique electronic properties and biological activities. The triazole ring is known for its ability to interact with various biological targets, while the thiophene ring enhances its chemical reactivity and stability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Activity
The compound has demonstrated anti-proliferative effects against various cancer cell lines, including:
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the interaction of the triazole moiety with specific enzymes and receptors, where it can form hydrogen bonds with active sites, thereby inhibiting cell proliferation.
The biological efficacy of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes critical for bacterial survival and cancer cell growth.
- Receptor Binding : The thiophene ring engages in π–π interactions with aromatic residues in target proteins, enhancing binding affinity.
- Hydrogen Bonding : The triazole moiety facilitates strong hydrogen bonding with biological targets.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development. For example:
Case Studies
A notable case study involved testing the compound's efficacy against various cancer cell lines. The results indicated an IC50 value of approximately 20 µM for HepG-2 cells, suggesting significant potency in inhibiting liver cancer cell growth.
Properties
Molecular Formula |
C8H9BrN4S |
---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-bromo-1-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9BrN4S/c9-7-11-8(10)12-13(7)4-3-6-2-1-5-14-6/h1-2,5H,3-4H2,(H2,10,12) |
InChI Key |
GILGYZBRXSYQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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